molecular formula C18H18N4OS B2781086 (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one CAS No. 1165802-55-0

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Cat. No. B2781086
CAS RN: 1165802-55-0
M. Wt: 338.43
InChI Key: ZDXUFFRKWSIPHQ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one, commonly known as PPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPT belongs to the class of thiazolones, which are known for their diverse biological activities.

Scientific Research Applications

Tautomerism and Structural Analysis

Research has elucidated the tautomerism and structural transformations of related pyrazole derivatives. For instance, studies on aza heterocycles like 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one have revealed insights into their structural stability in different mediums. These compounds exhibit zwitterionic forms with proton localization and negative charge delocalization over the pyrazololate fragment, showing instability in solutions which leads to a complex mixture of transformation products (Gubaidullin et al., 2014).

Antimicrobial Activity

A significant area of application is the synthesis and evaluation of antimicrobial properties. A series of compounds synthesized by Knoevenagel condensation demonstrated good in vitro antibacterial activity against gram-positive bacteria, though less effectiveness against gram-negative bacteria. These compounds also exhibited excellent antifungal activity, with some showing superior activity compared to standard drugs (Prakash et al., 2011).

Synthesis of Novel Derivatives

The facile synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety has been documented, showcasing a method to create novel derivatives with potential antimicrobial activities. This process involves condensation reactions leading to the formation of methylene derivatives and thiazolopyridine derivatives under specific conditions (El‐Emary et al., 2005).

Pharmaceutical Applications

Further, some studies have explored the pharmaceutical applications of related compounds, particularly in the context of antimicrobial and antifungal agents. New pyrazolyl-2, 4-thiazolidinediones have been synthesized, showing remarkable antibacterial and antifungal properties, highlighting the potential of these compounds in medical applications (Aneja et al., 2011).

properties

IUPAC Name

(5Z)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17-15(24-18(20-17)22-9-5-2-6-10-22)11-14-12-19-21-16(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUFFRKWSIPHQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.